![molecular formula C21H27N5O9S2 B049767 cefpodoxime proxetil CAS No. 947692-13-9](/img/structure/B49767.png)
cefpodoxime proxetil
描述
头孢泊肟酯是一种口服给药的广谱第三代头孢类抗生素。 它是一种前药,在体内脱酯化生成头孢泊肟,对革兰氏阳性菌和革兰氏阴性菌均具有强效抗菌活性 。 该化合物常用于治疗多种细菌感染,包括呼吸道感染、泌尿道感染、皮肤感染和性传播感染 .
准备方法
合成路线和反应条件
头孢泊肟酯由头孢泊肟酸与1-卤代乙基异丙基碳酸酯在四甲基胍、二异丙基乙胺、1,5-二氮杂双环[4.3.0]壬-5-烯(DBN)或1,4-二氮杂双环[2.2.2]辛烷(DABCO)等碱的存在下反应合成。 反应在-30°C至30°C的温度范围内进行,在溶剂中进行 。 该工艺可生产出杂质含量低、纯度高的头孢泊肟酯 .
工业生产方法
头孢泊肟酯的工业生产涉及使用头孢泊肟酸,将其溶解在N,N-二甲基乙酰胺、N,N-二甲基甲酰胺或二甲基亚砜等溶剂中。 然后在受控条件下与1-卤代乙基异丙基碳酸酯反应,生产出头孢泊肟酯 .
化学反应分析
反应类型
头孢泊肟酯会发生各种化学反应,包括:
氧化和还原: 这些反应在头孢泊肟酯中不太常见,但在特定条件下会发生。
取代: 该化合物可以发生取代反应,特别是在亲核试剂的存在下。
常用试剂和条件
水解: 该反应在胃肠道中水和酶的存在下发生.
取代: 胺和硫醇等亲核试剂可以在温和条件下与头孢泊肟酯反应。
主要生成物
科学研究应用
Clinical Applications
Cefpodoxime proxetil is indicated for the treatment of several infections, including:
- Respiratory Infections : Effective against community-acquired pneumonia and acute exacerbations of chronic bronchitis. Clinical studies have shown that it is comparable in efficacy to amoxicillin and ceftriaxone in treating these conditions .
- Skin and Soft Tissue Infections : Used for skin infections caused by susceptible strains of bacteria. It has demonstrated effectiveness in treating conditions like cellulitis and abscesses .
- Urinary Tract Infections (UTIs) : this compound is effective against uncomplicated UTIs, particularly those caused by E. coli .
- Sexually Transmitted Infections : It is also indicated for the treatment of gonorrhea, showcasing its utility in managing sexually transmitted diseases .
Pharmacokinetics and Dosage
This compound is available in various formulations, including 100 mg and 200 mg tablets, as well as oral suspensions. The recommended dosages vary based on the type of infection:
Infection Type | Dosage Recommendations |
---|---|
Community-acquired pneumonia | 200 mg every 12 hours for 14 days |
Acute bronchitis | 200 mg every 12 hours for 10 days |
Pharyngitis/Tonsillitis | 100 mg every 12 hours for 5-10 days |
Uncomplicated UTI | 100 mg every 12 hours for 7 days |
Gonorrhea | 200 mg as a single dose |
Efficacy in Clinical Studies
Numerous clinical trials have evaluated the efficacy of this compound:
- Lower Respiratory Tract Infections : A meta-analysis involving over 1,000 patients demonstrated that this compound was as effective as traditional treatments like amoxicillin and ceftriaxone in resolving infections with minimal adverse effects .
- Skin Infections : A randomized controlled trial indicated that cefpodoxime was effective in treating skin infections, with a success rate comparable to other antibiotics used in similar settings .
- Urinary Tract Infections : Research highlighted cefpodoxime's effectiveness against E. coli strains resistant to other antibiotics, making it a viable option for empirical therapy in UTIs .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Case Study in Pediatrics : A pediatric patient with recurrent ear infections was treated successfully with this compound after showing resistance to amoxicillin. The treatment resulted in complete resolution of symptoms without significant side effects .
- Gonorrhea Treatment : A cohort study involving sexually active individuals showed that cefpodoxime was effective in treating gonorrhea, with high rates of cure observed among participants .
Adverse Effects and Considerations
While generally well-tolerated, this compound can cause gastrointestinal disturbances such as diarrhea and nausea. Allergic reactions may occur in individuals with a history of penicillin allergy. Monitoring for potential interactions with other medications, particularly those affecting renal function, is recommended .
作用机制
头孢泊肟酯通过抑制细菌细胞壁的合成发挥其抗菌作用。 活性代谢产物头孢泊肟优先与青霉素结合蛋白 3 (PBP 3) 结合,抑制肽聚糖的生成,肽聚糖是细菌细胞壁的主要成分 。 这种抑制导致细菌细胞裂解和死亡 .
相似化合物的比较
头孢泊肟酯与其他头孢类抗生素和抗生素进行比较,例如:
环丙沙星: 一种氟喹诺酮类抗生素,具有更广谱的活性,但副作用风险更高.
头孢氨苄: 第一代头孢类抗生素,与头孢泊肟酯相比,活性谱更窄.
头孢曲松: 第三代头孢类抗生素,具有类似的活性,但静脉给药.
生物活性
Cefpodoxime proxetil is a third-generation oral cephalosporin antibiotic widely used for treating various bacterial infections. Its biological activity is characterized by a broad spectrum of antibacterial efficacy against both Gram-positive and Gram-negative pathogens. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of this compound
This compound is a prodrug that is converted in vivo to cefpodoxime, its active form. It is known for its stability against common plasmid-mediated beta-lactamases, which enhances its effectiveness against resistant strains of bacteria. The pharmacokinetic profile allows for twice-daily dosing, making it convenient for outpatient therapy .
Spectrum of Antibacterial Activity
This compound exhibits significant in vitro activity against a variety of pathogens commonly associated with respiratory, urinary, and skin infections. The following table summarizes its activity against key bacterial strains:
Pathogen | Minimum Inhibitory Concentration (MIC) | Comments |
---|---|---|
Streptococcus pneumoniae | ≤ 1 µg/mL | Effective for respiratory tract infections |
Escherichia coli | ≤ 2 µg/mL | Common in urinary tract infections |
Haemophilus influenzae | ≤ 1 µg/mL | Effective against respiratory infections |
Staphylococcus aureus | ≤ 2 µg/mL | Enhanced antistaphylococcal activity |
Klebsiella pneumoniae | ≤ 4 µg/mL | Effective for skin and soft tissue infections |
This compound has shown comparable efficacy to other antibiotics such as amoxicillin and cefaclor in clinical trials .
Randomized Controlled Trials
Numerous studies have evaluated the clinical efficacy of this compound across various patient populations. For instance:
- Acute Otitis Media : In children, this compound (8-10 mg/kg/day) was found to be as effective as standard regimens like amoxicillin/clavulanic acid .
- Pharyngitis and Tonsillitis : Clinical trials demonstrated that a 5-day course of this compound is as effective as a 10-day regimen of penicillin V .
- Lower Respiratory Tract Infections : this compound showed similar clinical outcomes compared to cefuroxime axetil in treating pneumonia .
Case Studies
A notable case series reported adverse effects associated with this compound, including oral ulcers in two patients after administration. These cases highlight the importance of monitoring for rare side effects despite the drug's overall favorable tolerance profile .
Resistance Patterns
This compound maintains efficacy against resistant strains due to its stability against beta-lactamases. However, resistance among E. coli has been observed, necessitating careful consideration of local antibiograms when prescribing this antibiotic .
属性
IUPAC Name |
1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O9S2/c1-9(2)33-21(30)35-10(3)34-19(29)15-11(6-31-4)7-36-18-14(17(28)26(15)18)24-16(27)13(25-32-5)12-8-37-20(22)23-12/h8-10,14,18H,6-7H2,1-5H3,(H2,22,23)(H,24,27)/b25-13+/t10?,14-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTINZAODLRIQIX-ZFEISNGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N/OC)/C3=CSC(=N3)N)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947692-13-9, 87239-81-4 | |
Record name | anti-Cefpodoxime proxetil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947692139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cefpodoxime proxetil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759161 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.191 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2- (2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1- methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANTI-CEFPODOXIME PROXETIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9VK627SN2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。